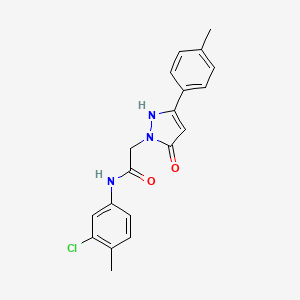
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.82. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Coordination Complexes
Novel Coordination Complexes with Antioxidant Activity : Research on pyrazole-acetamide derivatives, including their synthesis and characterization, has led to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes, formed from pyrazole-acetamide ligands, have demonstrated significant antioxidant activity, as assessed by various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the influence of hydrogen bonding on the self-assembly process of these complexes and their potential applications in antioxidant therapies (Chkirate et al., 2019).
Antimicrobial Activity
Coordination Complexes with Antibacterial Activity : Another study on coordination complexes constructed from pyrazole-acetamide derivatives, specifically N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1), revealed outstanding antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The research suggests these complexes as potential candidates for developing new antibacterial agents, showcasing the versatility of pyrazole-acetamide derivatives in addressing microbial resistance (Chkirate et al., 2022).
Anticonvulsant Activity
Anticonvulsant Properties of Acetamide Derivatives : A study on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including those with chloro substitution, demonstrated significant anticonvulsant activity. This suggests the potential of certain acetamide derivatives in developing treatments for seizures and epilepsy, highlighting the therapeutic versatility of compounds related to N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide (Aktürk et al., 2002).
Molecular Structures and Interactions
Crystal Structures and Hydrogen Bonding : Research into the crystal structures of compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide has provided insights into their molecular conformations and the role of hydrogen bonding in their structural assembly. Studies on C,N-disubstituted acetamides have revealed complex hydrogen bonding patterns, contributing to our understanding of molecular interactions and the potential for designing compounds with specific physical and chemical properties (Narayana et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-3-6-14(7-4-12)17-10-19(25)23(22-17)11-18(24)21-15-8-5-13(2)16(20)9-15/h3-10,22H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNYYMIWXZFIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2759163.png)
![3-Bromo-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2759164.png)
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2759168.png)

![N-(2-chloro-4-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2759170.png)
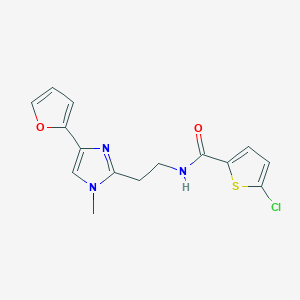
![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![2-Ethyl-4-methylsulfanyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2759175.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)
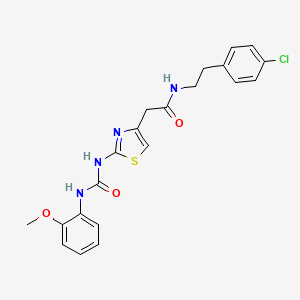
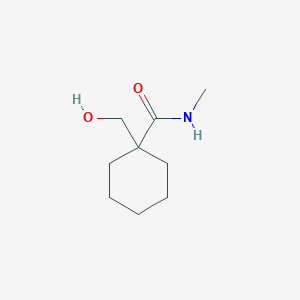
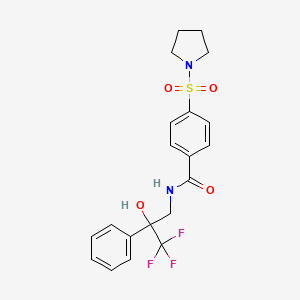
![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)